2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide
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Overview
Description
2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of a benzamide group, a thiolane ring, and a hydroxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and an appropriate leaving group.
Formation of the Benzamide Group: The benzamide group can be formed by reacting a suitable benzoyl chloride with an amine precursor.
Final Coupling Reaction: The final step involves coupling the thiolane derivative with the benzamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl]methyl}benzamide: Similar structure but with a tetrahydrothiophene ring instead of a thiolane ring.
2-chloro-N-{[3-(2-hydroxyethoxy)tetrahydrofuranyl]methyl}benzamide: Similar structure but with a tetrahydrofuran ring instead of a thiolane ring.
Uniqueness
2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is unique due to the presence of the thiolane ring, which can impart distinct chemical and biological properties compared to its analogs. The hydroxyethoxy group also contributes to its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c15-12-4-2-1-3-11(12)13(18)16-9-14(19-7-6-17)5-8-20-10-14/h1-4,17H,5-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAJYVZWOIDOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC=CC=C2Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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